molecular formula C7H13BrS B6274810 (2-bromoethyl)(cyclopentyl)sulfane CAS No. 426843-61-0

(2-bromoethyl)(cyclopentyl)sulfane

Cat. No.: B6274810
CAS No.: 426843-61-0
M. Wt: 209.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromoethyl)(cyclopentyl)sulfane is an organosulfur compound characterized by the presence of a bromoethyl group attached to a cyclopentyl ring via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-bromoethyl)(cyclopentyl)sulfane typically involves the reaction of cyclopentylthiol with 2-bromoethanol under acidic conditions. The reaction proceeds via the formation of a thioether linkage between the sulfur atom of cyclopentylthiol and the carbon atom of 2-bromoethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled reaction environments to facilitate the reaction.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction Reactions: The compound can also undergo reduction reactions where the bromoethyl group is reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Depending on the nucleophile, products like (2-hydroxyethyl)(cyclopentyl)sulfane, (2-aminoethyl)(cyclopentyl)sulfane, or (2-thioethyl)(cyclopentyl)sulfane.

    Oxidation: Cyclopentylsulfoxide or cyclopentylsulfone derivatives.

    Reduction: (2-Ethyl)(cyclopentyl)sulfane.

Scientific Research Applications

(2-Bromoethyl)(cyclopentyl)sulfane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organosulfur compounds.

    Medicinal Chemistry: The compound is studied for its potential biological activities and as a precursor for the synthesis of pharmaceuticals.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity or reactivity.

    Chemical Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.

Mechanism of Action

The mechanism of action of (2-bromoethyl)(cyclopentyl)sulfane involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing the sulfur atom to form new bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create diverse sulfur-containing compounds.

Comparison with Similar Compounds

    (2-Chloroethyl)(cyclopentyl)sulfane: Similar structure but with a chlorine atom instead of bromine.

    (2-Iodoethyl)(cyclopentyl)sulfane: Similar structure but with an iodine atom instead of bromine.

    (2-Hydroxyethyl)(cyclopentyl)sulfane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness: (2-Bromoethyl)(cyclopentyl)sulfane is unique due to the presence of the bromoethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom provides a good leaving group, facilitating various chemical transformations.

Properties

CAS No.

426843-61-0

Molecular Formula

C7H13BrS

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.